(4-Bromobutyl)dimethylamine
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Overview
Description
(4-Bromobutyl)dimethylamine is an organic compound with the molecular formula C6H14BrN. It is a linear molecule consisting of a four-carbon butyl chain with a terminal bromine atom and a dimethylamine group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromobutyl)dimethylamine can be synthesized by reacting 4-bromobutanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified using techniques like distillation and chromatography.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving the same reactants but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications .
Types of Reactions:
Nucleophilic Substitution: The bromine atom in this compound can be displaced by a nucleophile, leading to the formation of various substituted products.
Quaternization: The amine group can react with methyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Quaternization: Methyl halides such as methyl iodide or methyl bromide are used, and the reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products:
Scientific Research Applications
(4-Bromobutyl)dimethylamine has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of quaternary ammonium compounds and functionalized amines.
Rubber Industry: It is used in the synthesis of bromobutyl rubbers, which have desirable properties for industrial applications.
Wound-Healing Hydrogels: The compound is utilized in the fabrication of self-healing hydrogels, which are beneficial for wound treatment due to their ability to restore functionalities and repair structural damage.
Bromodomain Ligands: Derivatives of this compound have been identified as novel acetyl-lysine bioisosteres, showing promise as selective probes for bromodomains.
Mechanism of Action
The mechanism of action of (4-Bromobutyl)dimethylamine involves its ability to undergo nucleophilic substitution and quaternization reactions. The bromine atom acts as a good leaving group, allowing nucleophiles to attack the carbon atom and displace the bromine. The dimethylamine group provides basic properties, facilitating the formation of quaternary ammonium salts.
Comparison with Similar Compounds
(4-Bromobutyl)dimethylamine Hydrobromide: This compound is a salt form of this compound and has similar chemical properties.
N,N-Dimethyl-4-nitrobenzylamine: This compound is closely related and used as an intermediate in organic synthesis.
Uniqueness: this compound is unique due to its linear structure with a terminal bromine atom and a dimethylamine group. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-bromo-N,N-dimethylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWNBACZCLCEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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